{3-[(Propan-2-yloxy)methyl]phenyl}methanamine

Catalog No.
S2673997
CAS No.
1016717-61-5
M.F
C11H17NO
M. Wt
179.263
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{3-[(Propan-2-yloxy)methyl]phenyl}methanamine

CAS Number

1016717-61-5

Product Name

{3-[(Propan-2-yloxy)methyl]phenyl}methanamine

IUPAC Name

[3-(propan-2-yloxymethyl)phenyl]methanamine

Molecular Formula

C11H17NO

Molecular Weight

179.263

InChI

InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8,12H2,1-2H3

InChI Key

PAGAOEPSWQTECY-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC=CC(=C1)CN

Solubility

not available

{3-[(Propan-2-yloxy)methyl]phenyl}methanamine is a synthetic organic compound characterized by the presence of a phenyl ring substituted with a propan-2-yloxy group and a methanamine functional group. Its molecular formula is C11H17NOC_{11}H_{17}NO and it has a molecular weight of 179.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: The compound can be reduced with agents such as lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution Reactions: Nucleophilic substitution reactions can occur where the methanamine group can be replaced by other nucleophiles under suitable conditions.

{3-[(Propan-2-yloxy)methyl]phenyl}methanamine exhibits potential biological activity, particularly in the context of enzyme interactions and protein modifications. Predictive models suggest that it may have neuroactive properties, making it a candidate for further investigation in pharmacological studies. Its specific interactions with biological targets can lead to various biochemical effects, although detailed mechanisms remain to be fully elucidated .

The synthesis of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine typically involves several steps. A common approach includes:

  • Starting Material: The reaction begins with 3-hydroxybenzylamine.
  • Alkylation Reaction: This compound is reacted with isopropyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the substitution reaction.
  • Solvent and Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to promote the reaction.

This compound has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is utilized in biochemical assays and studies involving enzyme interactions.
  • Medicine: Research into its therapeutic effects is ongoing, particularly regarding its potential role in drug development.
  • Industry: It is used as an intermediate in the production of specialty chemicals and pharmaceuticals .

Interaction studies are critical for understanding how {3-[(Propan-2-yloxy)methyl]phenyl}methanamine interacts with biological targets. Techniques such as molecular docking and kinetic assays are employed to elucidate its mechanism of action and optimize efficacy. These studies help identify specific pathways affected by the compound, which is essential for its development as a therapeutic agent .

Several compounds share structural features with {3-[(Propan-2-yloxy)methyl]phenyl}methanamine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
{3-[(Methoxy)methyl]phenyl}methanamineMethoxy group instead of propan-2-yloxyDifferent reactivity and potential pharmacological effects
{3-[(Ethoxy)methyl]phenyl}methanamineEthoxy groupVariations in chemical behavior compared to propan-2-yloxy derivative
{3-[(Butan-2-yloxy)methyl]phenyl}methanamineButan-2-yloxy groupIncreased steric hindrance affecting reactivity

The uniqueness of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds. Its potential as a neuroactive agent makes it an interesting candidate for further study in medicinal chemistry .

XLogP3

1.2

Dates

Modify: 2023-08-16

Explore Compound Types